molecular formula C62H100ClN5O18 B14108248 N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Katalognummer: B14108248
Molekulargewicht: 1238.9 g/mol
InChI-Schlüssel: PKHNSJLVAZPWTJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride” is a highly complex organic molecule It features multiple ethoxy and methoxy groups, azido functionalities, and indolium moieties

Eigenschaften

Molekularformel

C62H100ClN5O18

Molekulargewicht

1238.9 g/mol

IUPAC-Name

2-[5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium chloride

InChI

InChI=1S/C62H100N5O18.ClH/c1-61(2)55-51-53(84-49-47-82-45-43-80-40-37-76-28-25-70-7)13-15-57(55)66(18-21-72-30-33-78-38-35-74-26-23-68-5)59(61)11-9-8-10-12-60-62(3,4)56-52-54(85-50-48-83-46-44-81-42-41-77-32-29-71-20-17-64-65-63)14-16-58(56)67(60)19-22-73-31-34-79-39-36-75-27-24-69-6;/h8-16,51-52H,17-50H2,1-7H3;1H/q+1;/p-1

InChI-Schlüssel

PKHNSJLVAZPWTJ-UHFFFAOYSA-M

Kanonische SMILES

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of azido and methoxyethoxy groups, and the final assembly of the molecule. Typical reaction conditions might include:

    Formation of the indolium core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of azido groups: Azidation reactions using sodium azide or other azidating agents.

    Attachment of ethoxy and methoxyethoxy groups: Etherification reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    High-throughput screening: of reaction conditions.

    Use of catalysts: to improve reaction efficiency.

    Purification techniques: such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of azido groups to other functionalities.

    Reduction: Reduction of azido groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of azido groups would yield amines, while oxidation might produce nitro or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of novel materials: The compound’s unique structure makes it a candidate for the synthesis of new materials with specific properties.

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

Biology

    Bioconjugation: The azido groups can be used for click chemistry to attach the compound to biomolecules.

    Fluorescent probes: The indolium core might exhibit fluorescence, making it useful in imaging applications.

Medicine

    Drug development: Potential as a lead compound for the development of new pharmaceuticals.

    Diagnostic agents: Use in the development of diagnostic tools.

Industry

    Polymer science: Incorporation into polymers to impart specific properties.

    Electronics: Use in the development of organic electronic materials.

Wirkmechanismus

The compound’s mechanism of action would depend on its specific application. For example:

    In biological systems: It might interact with specific proteins or nucleic acids, affecting their function.

    In catalysis: It could facilitate specific chemical transformations by stabilizing transition states or intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Other indolium derivatives: Compounds with similar indolium cores but different substituents.

    Azido-functionalized molecules: Compounds with azido groups attached to different backbones.

    Polyether compounds: Molecules with multiple ethoxy or methoxyethoxy groups.

Uniqueness

The compound’s unique combination of azido, methoxyethoxy, and indolium functionalities sets it apart from other similar compounds

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.